molecular formula C8H15NO3 B1444871 2-(3-Hydroxypiperidin-1-yl)propanoic acid CAS No. 1250725-86-0

2-(3-Hydroxypiperidin-1-yl)propanoic acid

Cat. No.: B1444871
CAS No.: 1250725-86-0
M. Wt: 173.21 g/mol
InChI Key: GSVZGNGETOPZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxypiperidin-1-yl)propanoic acid is an organic compound that features a piperidine ring substituted with a hydroxyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypiperidin-1-yl)propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid groups

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

2-(3-Hydroxypiperidin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Hydroxypiperidin-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxypyrrolidin-1-yl)propanoic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-(3-Hydroxyazepan-1-yl)propanoic acid: Features an azepane ring, differing in ring size.

Uniqueness

2-(3-Hydroxypiperidin-1-yl)propanoic acid is unique due to its specific ring size and functional group arrangement, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets.

Biological Activity

2-(3-Hydroxypiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a hydroxyl group and a propanoic acid moiety. Its molecular formula is C₇H₁₃N₁O₃, indicating the presence of nitrogen and oxygen which are crucial for its biological interactions.

Enzyme Interactions

The compound has been investigated for its interactions with various enzymes, particularly in the context of neurotransmitter modulation. It has shown potential as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various tissues .

The mechanisms through which this compound exerts its effects include:

  • Binding Affinity : The compound binds to the active sites of specific enzymes, altering their activity.
  • Signal Transduction : It may influence intracellular signaling pathways related to cell survival and apoptosis.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
Acetylcholinesterase InhibitionIncreased acetylcholine levels
Antioxidant ActivityReduction in oxidative stress markers
Anti-inflammatory EffectsDecreased levels of pro-inflammatory cytokines

Case Study: Neuroprotective Effects

A study involving animal models demonstrated that treatment with this compound resulted in significant neuroprotective effects against induced oxidative stress. The findings suggested that the compound could enhance cognitive function by preserving neuronal integrity through its antioxidant properties .

Properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(8(11)12)9-4-2-3-7(10)5-9/h6-7,10H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVZGNGETOPZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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